Cas no 53384-42-2 (Benzoic acid,4,4'-[1,2-ethanediylbis(oxy)]bis[3-chloro-, dimethyl ester (9CI))

Benzoic acid,4,4'-[1,2-ethanediylbis(oxy)]bis[3-chloro-, dimethyl ester (9CI) structure
53384-42-2 structure
Product Name:Benzoic acid,4,4'-[1,2-ethanediylbis(oxy)]bis[3-chloro-, dimethyl ester (9CI)
CAS No:53384-42-2
MF:C18H16Cl2O6
MW:399.222043991089
CID:370172
PubChem ID:104482
Update Time:2025-04-19

Benzoic acid,4,4'-[1,2-ethanediylbis(oxy)]bis[3-chloro-, dimethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4,4'-[1,2-ethanediylbis(oxy)]bis[3-chloro-, dimethyl ester (9CI)
    • dimethyl 4,4'-[1,2-ethanediylbis(oxy)]bis[3-chlorobenzoate]
    • methyl 3-chloro-4-[2-(2-chloro-4-methoxycarbonylphenoxy)ethoxy]benzoate
    • Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
    • dimethyl 4,4'-[ethane-1,2-diylbis(oxy)]bis(3-chlorobenzoate)
    • EINECS 258-509-0
    • 53384-42-2
    • SCHEMBL10543265
    • DTXSID50201545
    • NS00032741
    • Inchi: 1S/C18H16Cl2O6/c1-23-17(21)11-3-5-15(13(19)9-11)25-7-8-26-16-6-4-12(10-14(16)20)18(22)24-2/h3-6,9-10H,7-8H2,1-2H3
    • InChI Key: MMRCXPIWRDKMHH-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)OC)C=CC=1OCCOC1C=CC(C(=O)OC)=CC=1Cl

Computed Properties

  • Exact Mass: 398.03248
  • Monoisotopic Mass: 398.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.5
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • Density: 1.339
  • Boiling Point: 525.2°Cat760mmHg
  • Flash Point: 194.5°C
  • Refractive Index: 1.565
  • PSA: 71.06
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